2-Amino-8-methoxy-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-4(1H)-one
Description
This compound belongs to the tetrahydrobenzo[4,5]thienopyrimidinone class, characterized by a fused bicyclic system with a partially saturated benzo ring and a thienopyrimidinone core.
Properties
Molecular Formula |
C11H13N3O2S |
|---|---|
Molecular Weight |
251.31 g/mol |
IUPAC Name |
2-amino-8-methoxy-6,7,8,9-tetrahydro-3H-[1]benzothiolo[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C11H13N3O2S/c1-16-5-2-3-7-6(4-5)8-9(17-7)10(15)14-11(12)13-8/h5H,2-4H2,1H3,(H3,12,13,14,15) |
InChI Key |
CJZHTOLIZRKLNP-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCC2=C(C1)C3=C(S2)C(=O)NC(=N3)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-8-methoxy-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-4(1H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 2-aminothiophene derivatives with suitable aldehydes or ketones, followed by cyclization, can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve optimization of the laboratory-scale synthesis processes to achieve higher yields and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Amino-8-methoxy-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
Anticancer Properties
Research indicates that derivatives of thieno[3,2-D]pyrimidine compounds exhibit significant anticancer properties. Specifically, 2-amino derivatives have shown promise in inhibiting cancer cell proliferation and inducing microtubule depolymerization. For instance, a study demonstrated that a related compound was 7-fold more potent than its lead compound in microtubule depolymerization assays, with IC50 values below 40 nM against various cancer cell lines .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. A series of synthesized compounds based on the thieno[3,2-D]pyrimidine structure exhibited notable anti-inflammatory activities. These compounds were designed to interact with specific molecular targets involved in inflammatory pathways .
Derivative Exploration
Recent studies have focused on synthesizing various derivatives to enhance potency and selectivity against cancer cells. For example:
- Compounds with methoxy and thioether substitutions demonstrated improved antiproliferative activities compared to their parent structures .
Case Study 1: Anticancer Activity
In a recent study involving a series of thieno[3,2-D]pyrimidine derivatives including 2-amino-8-methoxy-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-4(1H)-one:
- Findings : The compound exhibited significant inhibition of cell growth in various cancer cell lines with an IC50 value as low as 9 nM.
- : The structural modifications enhanced the compound's interaction with tubulin leading to effective microtubule disruption .
Case Study 2: Anti-inflammatory Potential
A separate investigation into the anti-inflammatory effects revealed:
Mechanism of Action
The mechanism of action of 2-Amino-8-methoxy-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-4(1H)-one involves its interaction with molecular targets such as enzymes or receptors. For instance, it may inhibit the activity of epidermal growth factor receptor (EGFR) by binding to its active site, thereby blocking downstream signaling pathways that promote cell proliferation . This inhibition can lead to reduced tumor growth and proliferation.
Comparison with Similar Compounds
Key Structural Differences
Key Observations :
- The 2-amino group may facilitate hydrogen bonding in target binding, similar to amino-substituted pyrimidinones in kinase inhibition .
- Halogen vs. Methoxy : Halogenated derivatives (e.g., 3b) exhibit potent Pim-1 inhibition (IC₅₀ = 0.06 µM), attributed to halogen-mediated hydrophobic interactions. Methoxy groups, while bulkier, may reduce steric hindrance and improve metabolic stability .
Comparison :
- The target compound’s synthesis likely mirrors methods for pyridothienopyrimidinones, involving aldehyde condensations or cyclizations .
- Fluorescent analogues (e.g., benzo[4,5]thieno[3,2-d]pyrimidine 5,5-dioxides) require specialized reagents like guanidine carbonate, highlighting divergent synthetic pathways for electronic property modulation .
Physicochemical Properties
Implications :
- The target compound’s methoxy group balances lipophilicity and solubility, offering advantages in bioavailability over highly halogenated or hydroxylated analogues.
Biological Activity
2-Amino-8-methoxy-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-4(1H)-one is a heterocyclic compound that has attracted attention for its potential biological activities. This compound belongs to the class of tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidine derivatives, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological effects, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:
- Cyclization of Thiophene Derivatives : Reaction of 2-aminothiophene derivatives with suitable aldehydes or ketones under controlled conditions.
- Functional Group Modifications : Introduction of various functional groups to enhance biological activity.
Antimicrobial Activity
Research has shown that compounds within the thieno[3,2-D]pyrimidine series exhibit significant antimicrobial properties. For example, certain derivatives have been evaluated for their inhibitory activity against Pneumocystis carinii and Toxoplasma gondii, with some showing IC50 values comparable to established antifolates like trimethoprim .
Anti-inflammatory Effects
Studies indicate that this compound may possess anti-inflammatory properties. It has been suggested that compounds with similar structures inhibit the activation of NF-κB and MAPK signaling pathways in macrophages . In vivo experiments demonstrated that certain derivatives reduced paw swelling in rat models effectively .
Antitumor Activity
The compound has also been explored for its antiproliferative effects against cancer cell lines. For instance, derivatives have shown significant microtubule depolymerization and antiproliferative effects in drug-sensitive cancer cell lines such as MDA-MB-435. The most potent compound in this series exhibited an EC50 value of 19 nM .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural features:
- Methoxy Group : The presence of the methoxy group at the 8-position enhances binding affinity to molecular targets.
- Amino Group : The amino group at the 2-position is crucial for biological activity and may enhance solubility and interaction with biological macromolecules.
Case Studies
Several studies have investigated the biological properties of similar compounds:
- Dihydrofolate Reductase Inhibition : Compounds synthesized as potential inhibitors showed varying degrees of activity against dihydrofolate reductase (DHFR) from opportunistic microorganisms. Some derivatives achieved IC50 values as low as 2.3 μM against Toxoplasma gondii DHFR .
- In Vivo Anti-inflammatory Activity : A study demonstrated that specific thieno[2,3-d]pyrimidine derivatives significantly reduced inflammatory markers in animal models .
Q & A
Q. How can researchers optimize the synthesis of 2-substituted tetrahydrobenzo[4,5]thieno[3,2-d]pyrimidin-4(1H)-one derivatives for high yield and purity?
Methodological Answer: Key steps include cyclocondensation of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide with aldehydes in ethanol to form azomethine intermediates, followed by heterocyclization using glacial acetic acid and DMSO under reflux. Yields exceeding 80% are achievable by controlling reaction time (30–60 minutes for azomethine formation, 60 minutes for cyclization) and using cold sodium chloride solution for precipitation . Characterization via -NMR and IR spectroscopy is critical to confirm structural integrity .
Q. What characterization techniques are most reliable for verifying the structure of this compound and its derivatives?
Methodological Answer: Nuclear magnetic resonance (-NMR, -NMR) is essential for confirming substituent positions and ring saturation. Infrared (IR) spectroscopy identifies functional groups like C=O (1650–1700 cm) and NH (3300–3500 cm). High-resolution mass spectrometry (HRMS) validates molecular formulas, while X-ray crystallography (if applicable) resolves stereochemical ambiguities .
Q. What initial biological screening assays are recommended to evaluate its potential as a tyrosinase inhibitor?
Methodological Answer: Use a spectrophotometric tyrosinase inhibition assay with L-DOPA as the substrate. Compare IC values against kojic acid as a positive control. Molecular docking (e.g., AutoDock Vina) can predict binding affinity to the enzyme’s active site, focusing on interactions with copper ions and hydrophobic pockets .
Advanced Research Questions
Q. How can molecular docking studies resolve contradictions between in vitro activity and computational predictions for this compound?
Methodological Answer: Discrepancies often arise from solvent effects or protein flexibility. Perform induced-fit docking to account for receptor conformational changes. Validate docking poses with molecular dynamics simulations (e.g., GROMACS) over 50–100 ns to assess binding stability. Cross-reference results with alanine-scanning mutagenesis of tyrosinase to identify critical residues .
Q. What strategies address contradictory SAR data for substituent effects on anti-tyrosinase activity?
Methodological Answer: Use comparative molecular field analysis (CoMFA) to map steric/electrostatic contributions of substituents. For example, 2,4-dihydroxybenzene derivatives (e.g., compound 4g ) show enhanced activity due to hydrogen bonding with His263 and Asn260. Test meta-substituted aryl groups to avoid steric clashes with Val283 .
Q. How can researchers reconcile discrepancies in synthetic yields reported across different studies?
Methodological Answer: Variations arise from solvent purity, reagent stoichiometry, or heating methods. Reproduce protocols with strict control of acetic acid concentration (glacial vs. diluted) and DMSO volume (1 mL per 0.08 mol substrate). Use microwave-assisted synthesis to standardize heating and reduce side reactions .
Q. What methodologies validate the compound’s selectivity for tyrosinase over related metalloenzymes (e.g., catechol oxidase)?
Methodological Answer: Perform competitive inhibition assays with varying metal chelators (e.g., EDTA). Use isothermal titration calorimetry (ITC) to measure binding thermodynamics to tyrosinase vs. catechol oxidase. Cross-validate with X-ray absorption spectroscopy to probe copper coordination geometry .
Q. How do solvent polarity and proticity influence the compound’s stability during in vitro assays?
Methodological Answer: Conduct accelerated stability studies in DMSO, PBS, and cell culture media (e.g., DMEM) at 37°C. Monitor degradation via HPLC at 24-hour intervals. Polar aprotic solvents like DMSO enhance solubility but may induce oxidation; add antioxidants (e.g., 0.1% ascorbic acid) to stabilize thieno-pyrimidine cores .
Q. What synthetic routes enable functionalization at the 2-amino position without disrupting the pyrimidinone ring?
Methodological Answer: Protect the 4(1H)-one group with tert-butyldimethylsilyl (TBDMS) chloride before introducing substituents. For example, react the protected intermediate with acyl chlorides or isocyanates, followed by deprotection with tetrabutylammonium fluoride (TBAF) .
Q. How can researchers address poor reproducibility in biological activity across cell-based vs. enzyme-based assays?
Methodological Answer: Cell membrane permeability differences often explain discrepancies. Measure intracellular accumulation via LC-MS/MS. Use pro-drug strategies (e.g., esterification of polar groups) or nanoformulation to enhance bioavailability. Validate with confocal microscopy tracking fluorescently tagged derivatives .
Data Contradiction Analysis
Example: If 4g shows high in silico binding affinity but low in vitro activity:
Verify docking parameters (e.g., grid box size, exhaustiveness).
Test compound stability under assay conditions (pH 7.4, 37°C).
Check for aggregation artifacts using dynamic light scattering (DLS).
Evaluate off-target effects via kinase profiling panels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
